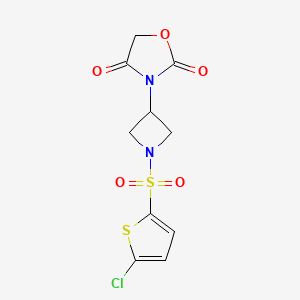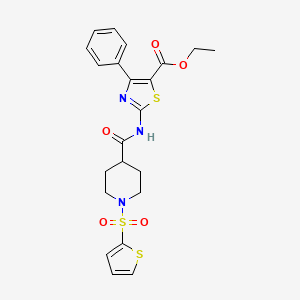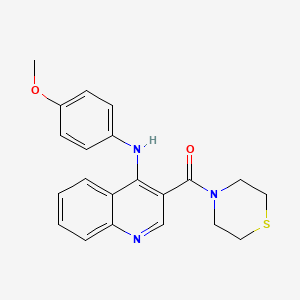
(4-((4-Methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-((4-Methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C21H21N3O2S and a molecular weight of 379.48. It is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry .
Molecular Structure Analysis
Quinoline, the core structure of the compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a methoxyphenyl group, a thiomorpholino group, and a methanone group attached to the quinoline core.Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the available resources, quinoline derivatives are known to undergo a variety of chemical reactions . These reactions are often used to synthesize related heterocyclic compounds .Aplicaciones Científicas De Investigación
Fluorescence Labeling
The research on 6-Methoxy-4-quinolone (6-MOQ) highlights its potential as a novel fluorophore for biomedical analysis due to its strong fluorescence, stability against light and heat, and negligible fluorescence intensity change across a wide pH range. This characteristic makes derivatives like 6-MOQ suitable for fluorescent labeling in biological samples, providing a tool for sensitive and stable detection in various analytical applications (Hirano et al., 2004).
Imaging in Neurodegenerative Diseases
A study on the synthesis of [11C]HG-10-102-01, a derivative for positron emission tomography (PET) imaging, indicates its potential in imaging LRRK2 enzyme activity in Parkinson's disease. The efficient synthesis and high radiochemical yield of this compound underscore its value in neuroimaging, aiding in the diagnosis and study of neurodegenerative diseases (Wang et al., 2017).
Organic Synthesis and Drug Discovery
Research on 2-anilino-3-aroylquinolines demonstrates their significant cytotoxic activity against various human cancer cell lines, with certain compounds showing potent antiproliferative activity. These findings highlight the utility of quinoline derivatives in developing anticancer agents, with specific compounds serving as potential leads for further drug development (Srikanth et al., 2016).
Molecular Docking Studies
The study of the electronic absorption, excitation, and fluorescence properties of certain quinoline derivatives sheds light on their potential use in spectroscopic applications. These compounds exhibit dual fluorescence and weak charge transfer separation, with their electronic properties significantly influenced by the environment. This research aids in understanding the photophysical behavior of quinoline derivatives, which is crucial for designing fluorescence-based sensors and probes (Al-Ansari, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-6-15(7-9-16)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDVRTQBQCLJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)
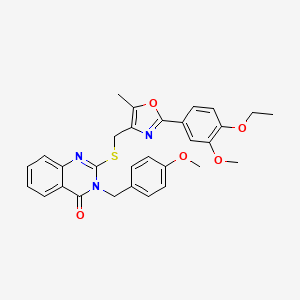
![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)
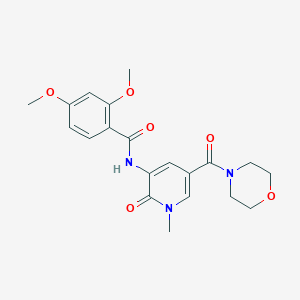
![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2712547.png)
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)
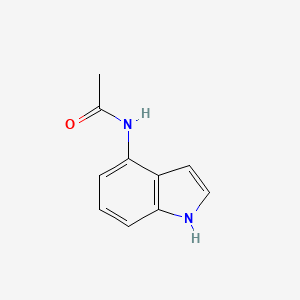
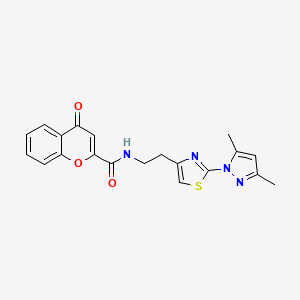
![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)
